![molecular formula C24H29N7O B6507242 4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1797185-98-8](/img/structure/B6507242.png)
4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Description
4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.24335857 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways F6456-0411 affects. Given its structural features, it’s plausible that it could influence pathways involving piperidine or triazole moieties .
Result of Action
The molecular and cellular effects of F6456-0411’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Q & A
Basic Research Questions
Q. What are the typical multi-step synthetic routes for synthesizing this compound, and what critical parameters control yield and purity?
- Methodological Answer : Synthesis involves sequential coupling reactions. A common route starts with functionalizing the pyrimidine core at position 4 with a piperidine-benzylpiperidine carbonyl moiety, followed by introducing the 1,2,4-triazole group at position 6. Key steps include:
Nucleophilic substitution at the pyrimidine C4 position using a pre-synthesized 3-(4-benzylpiperidine-1-carbonyl)piperidine intermediate.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole group.
Critical parameters:
- Temperature control (e.g., maintaining 0–5°C during sensitive acylation steps to prevent side reactions).
- Solvent selection (e.g., DMF for polar intermediates, THF for cycloadditions).
- Catalyst optimization (e.g., Cu(I) catalysts for CuAAC efficiency).
Yield optimization requires purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization, and how can data resolve ambiguities in functional group assignment?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals, confirming connectivity between the pyrimidine and triazole moieties.
- X-ray Crystallography :
- SHELX software refines crystal structures to confirm stereochemistry and bond angles, especially for the piperidine-benzylpiperidine carbonyl linkage.
Example: A 1.2 Å resolution structure can unambiguously assign the triazole orientation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzylpiperidine or triazole moieties on biological activity?
- Methodological Answer :
- Systematic Analog Synthesis :
Replace benzylpiperidine with cyclohexyl or phenylpiperazine groups to assess hydrophobic interactions.
Substitute triazole with imidazole or tetrazole to probe hydrogen-bonding effects. - Biological Assays :
Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests. - Data Analysis :
Compare IC₅₀ values and ligand efficiency metrics. For example:
Modification | Target Enzyme IC₅₀ (nM) | Ligand Efficiency (LE) |
---|---|---|
Benzylpiperidine | 12 ± 2 | 0.32 |
Cyclohexyl | 45 ± 5 | 0.25 |
This table highlights the benzyl group's critical role in potency . |
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Control Experiments : Test for off-target effects via selectivity panels (e.g., 100-kinase screening).
- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (DMSO concentration <0.1%).
Example: Discrepancies in IC₅₀ values may arise from assay buffer pH differences; replicate studies at pH 7.4 and 6.8 clarify pH-dependent activity .
Q. How can Design of Experiments (DoE) optimize reaction conditions in multi-step syntheses?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Model interactions between factors. For example:
Factor | Range | Optimal Value |
---|---|---|
Temperature | 60–100°C | 80°C |
Cu(I) Catalyst | 5–15 mol% | 10 mol% |
- Validation : Confirm optimized conditions in triplicate runs, achieving ≥85% yield .
Q. What integrated computational approaches predict binding affinity with target enzymes, and how are these validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for modifications (e.g., triazole → imidazole).
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) measures binding thermodynamics.
- Crystallography confirms predicted binding poses (e.g., triazole π-stacking with Tyr123) .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c32-24(29-11-8-20(9-12-29)13-19-5-2-1-3-6-19)21-7-4-10-30(15-21)22-14-23(27-17-26-22)31-18-25-16-28-31/h1-3,5-6,14,16-18,20-21H,4,7-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYICMSQQIHUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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